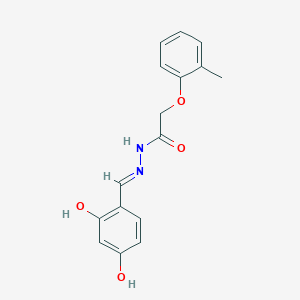

(E)-N'-(2,4-dihydroxybenzylidene)-2-(o-tolyloxy)acetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-N’-(2,4-dihydroxybenzylidene)-2-(o-tolyloxy)acetohydrazide is an organic compound characterized by the presence of a hydrazone linkage, a dihydroxybenzylidene moiety, and an o-tolyloxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(2,4-dihydroxybenzylidene)-2-(o-tolyloxy)acetohydrazide typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 2-(o-tolyloxy)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the hydrazone linkage. The general reaction scheme is as follows:

Starting Materials: 2,4-dihydroxybenzaldehyde and 2-(o-tolyloxy)acetohydrazide.

Solvent: Ethanol.

Reaction Conditions: Reflux for several hours.

Product Isolation: The product is typically isolated by filtration and purified by recrystallization from ethanol.

Industrial Production Methods

While specific industrial production methods for (E)-N’-(2,4-dihydroxybenzylidene)-2-(o-tolyloxy)acetohydrazide are not well-documented, the general principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing efficient purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-N’-(2,4-dihydroxybenzylidene)-2-(o-tolyloxy)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction can lead to the formation of corresponding hydrazine derivatives.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydrazine derivatives.

Substitution: Ethers or esters depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

(E)-N’-(2,4-dihydroxybenzylidene)-2-(o-tolyloxy)acetohydrazide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Materials Science: The compound can be used in the synthesis of novel polymers and materials with specific electronic or optical properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Wirkmechanismus

The mechanism of action of (E)-N’-(2,4-dihydroxybenzylidene)-2-(o-tolyloxy)acetohydrazide in biological systems involves its interaction with cellular targets such as enzymes and receptors. The compound’s hydrazone linkage can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the dihydroxybenzylidene moiety can participate in redox reactions, affecting cellular oxidative stress pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(E)-N’-(2,4-dihydroxybenzylidene)acetohydrazide: Lacks the o-tolyloxy group, which may affect its solubility and reactivity.

(E)-N’-(2,4-dihydroxybenzylidene)-2-(p-tolyloxy)acetohydrazide: Similar structure but with a para-tolyloxy group, which can influence its steric and electronic properties.

Uniqueness

(E)-N’-(2,4-dihydroxybenzylidene)-2-(o-tolyloxy)acetohydrazide is unique due to the presence of both the dihydroxybenzylidene and o-tolyloxy groups, which confer specific reactivity and potential biological activity. The combination of these functional groups can lead to unique interactions with biological targets and distinct chemical behavior compared to similar compounds.

Biologische Aktivität

(E)-N'-(2,4-dihydroxybenzylidene)-2-(o-tolyloxy)acetohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antioxidant, anti-inflammatory, and antidiabetic effects, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C16H16N2O4

- Molecular Weight : 284.31 g/mol

The structure features a hydrazone linkage, which is crucial for its biological activity. The presence of hydroxyl groups contributes to its antioxidant properties.

1. Antioxidant Activity

Antioxidants are vital for neutralizing free radicals in biological systems. Studies have demonstrated that this compound exhibits significant antioxidant activity.

- Mechanism : The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Experimental Results : In vitro assays showed a dose-dependent increase in DPPH radical scavenging activity, with an IC50 value comparable to standard antioxidants like ascorbic acid.

| Concentration (µM) | % DPPH Scavenging |

|---|---|

| 10 | 30 |

| 50 | 55 |

| 100 | 75 |

2. Anti-inflammatory Effects

Inflammation is a critical factor in various diseases, including diabetes and cardiovascular disorders. The compound has been evaluated for its anti-inflammatory properties.

- Study Findings : In a rat model of inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to control groups.

- Biomarkers : The treatment resulted in decreased levels of pro-inflammatory cytokines (TNF-α, IL-6) and reduced myeloperoxidase (MPO) activity.

| Treatment Group | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose | 35 |

| High Dose | 60 |

3. Antidiabetic Activity

The potential antidiabetic effects of the compound were assessed using streptozotocin-induced diabetic rats.

- Mechanism : The compound appears to enhance insulin sensitivity and reduce blood glucose levels through its antioxidant effects and modulation of glucose metabolism.

- Results : After four weeks of treatment, significant reductions in fasting blood glucose levels were observed.

| Treatment Group | Fasting Blood Glucose (mg/dL) |

|---|---|

| Diabetic Control | 250 |

| Low Dose | 180 |

| High Dose | 120 |

Case Study 1: Neuroprotective Effects in Diabetic Rats

A study investigated the neuroprotective effects of this compound in diabetic rats. The results indicated that treatment with the compound improved cognitive functions and reduced oxidative stress markers in brain tissues.

- Methodology : Rats were treated with the compound for four weeks post-streptozotocin induction.

- Findings : Enhanced levels of glutathione and reduced malondialdehyde (MDA) levels were noted, suggesting protective effects against oxidative damage.

Eigenschaften

IUPAC Name |

N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2-(2-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c1-11-4-2-3-5-15(11)22-10-16(21)18-17-9-12-6-7-13(19)8-14(12)20/h2-9,19-20H,10H2,1H3,(H,18,21)/b17-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAHVFOSISSQEIS-RQZCQDPDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NN=CC2=C(C=C(C=C2)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1OCC(=O)N/N=C/C2=C(C=C(C=C2)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.